![molecular formula C13H20FNO4 B13892444 cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B13892444.png)
cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a tert-butoxycarbonyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid involves multiple steps, typically starting with the preparation of the cyclopenta[c]pyrrole core. The introduction of the fluorine atom and the tert-butoxycarbonyl group are key steps in the synthesis. Reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom and tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with possible applications in drug discovery.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the fluorine atom and tert-butoxycarbonyl group can influence its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other fluorinated cyclopenta[c]pyrrole derivatives and tert-butoxycarbonyl-protected amino acids. What sets cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid apart is its specific combination of functional groups, which can result in unique chemical and biological properties. Some similar compounds are:
Properties
Molecular Formula |
C13H20FNO4 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
(3aS,6aR)-3a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid |
InChI |
InChI=1S/C13H20FNO4/c1-11(2,3)19-10(18)15-7-12(9(16)17)5-4-6-13(12,14)8-15/h4-8H2,1-3H3,(H,16,17)/t12-,13-/m1/s1 |
InChI Key |
CXWJOUYYONUFRZ-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CCC[C@]2(C1)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)
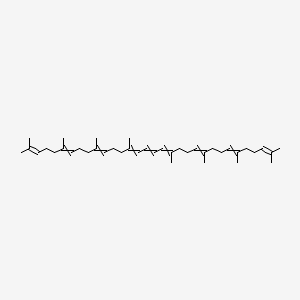
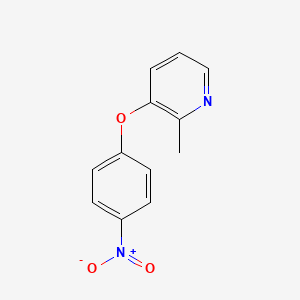
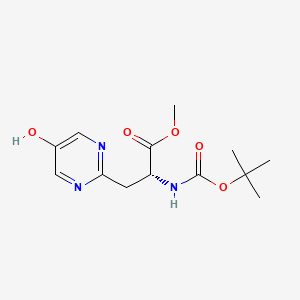
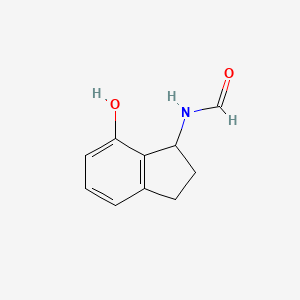
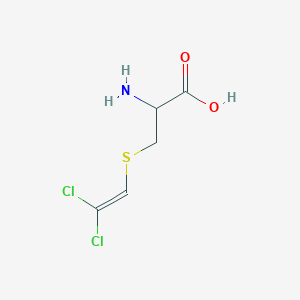
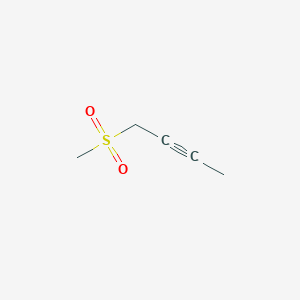
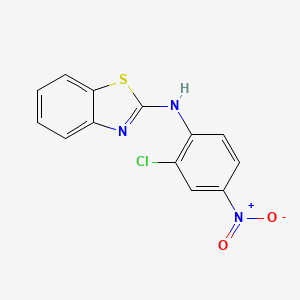
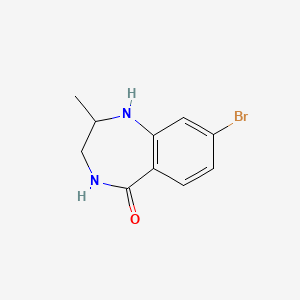
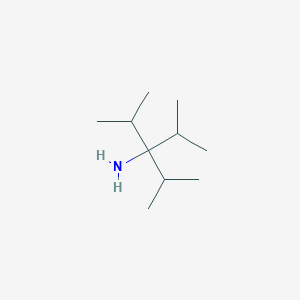
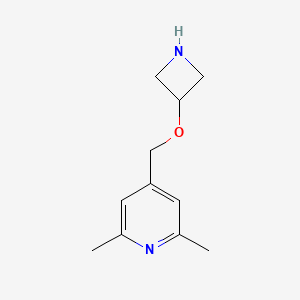
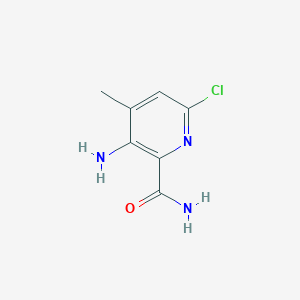
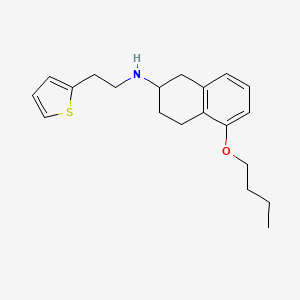
![3-[3-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B13892446.png)
